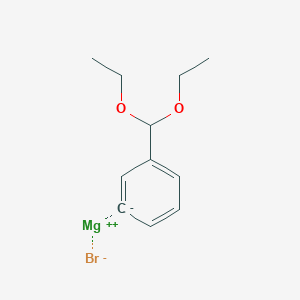
3-(Diethoxymethyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethoxymethyl)phenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C11H15BrMgO2, and it is typically available as a solution in tetrahydrofuran (THF).
准备方法
Synthetic Routes and Reaction Conditions
3-(Diethoxymethyl)phenylmagnesium bromide is synthesized by reacting 3-(Diethoxymethyl)bromobenzene with magnesium metal in an anhydrous solvent such as THF. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
C6H4(CH(OEt)2)Br+Mg→C6H4(CH(OEt)2)MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
化学反应分析
Types of Reactions
3-(Diethoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can displace halides from organic compounds.
Reduction: Can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Epoxides: Reacts with epoxides to form alcohols.
Imines: Reacts with imines to form amines.
Major Products
Alcohols: Formed through reactions with carbonyl compounds.
Amines: Formed through reactions with imines.
Alkenes: Formed through elimination reactions.
科学研究应用
3-(Diethoxymethyl)phenylmagnesium bromide is used extensively in scientific research, particularly in organic synthesis. Some of its applications include:
Synthesis of Complex Molecules: Used to introduce aryl groups into complex molecules, which is valuable in medicinal chemistry for drug development.
Pharmaceuticals: Acts as a precursor for the synthesis of various pharmaceuticals.
Material Science: Used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3-(Diethoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers such as carbonyl groups. The magnesium-bromine bond enhances the nucleophilicity of the carbon atom, facilitating the formation of new carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
相似化合物的比较
3-(Diethoxymethyl)phenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound offers unique advantages due to the presence of the diethoxymethyl group, which provides additional sites for functionalization .
Similar Compounds
Phenylmagnesium Bromide: Used for similar nucleophilic addition reactions.
Methylmagnesium Bromide: Another Grignard reagent with similar reactivity but different applications due to the methyl group.
属性
IUPAC Name |
magnesium;diethoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXAAPOEJZKYCK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C[C-]=C1)OCC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
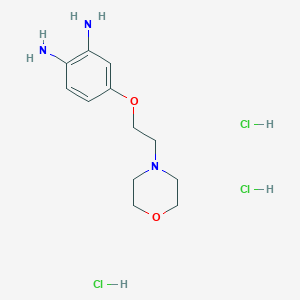
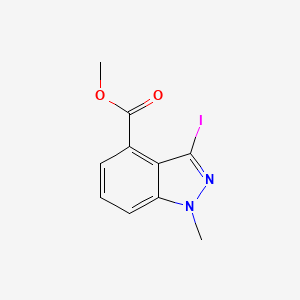
![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)
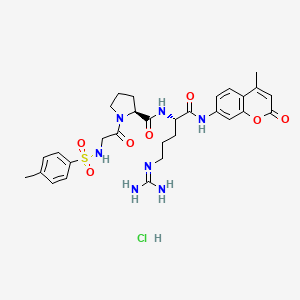
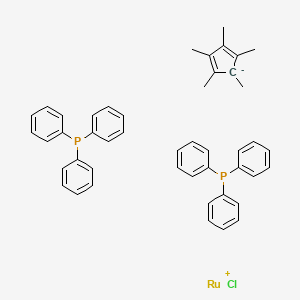
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B6336305.png)
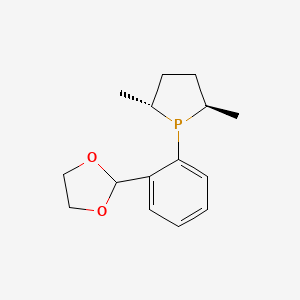

![Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate](/img/structure/B6336318.png)
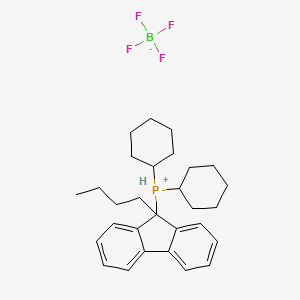
![((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B6336335.png)
![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)
